REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[NH:7][CH:8]=[N:9][C:10]=1[C:11]([CH3:15])([CH3:14])[CH:12]=[CH2:13])=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>C1COCC1>[CH3:15][C:11]([C:10]1[N:9]=[CH:8][NH:7][C:6]=1[CH2:4][OH:3])([CH3:14])[CH:12]=[CH2:13] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
3.13 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC=NC1C(C=C)(C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
was filtered through a sintered funnel
|
Type
|
WASH
|
Details
|
The precipitate was washed with THF
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C)(C)C1=C(NC=N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: PERCENTYIELD | 102% | |
YIELD: CALCULATEDPERCENTYIELD | 102.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |